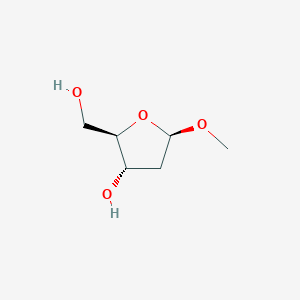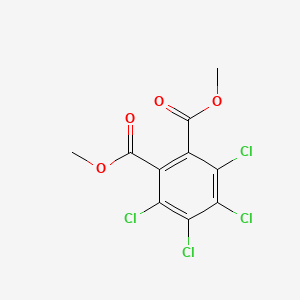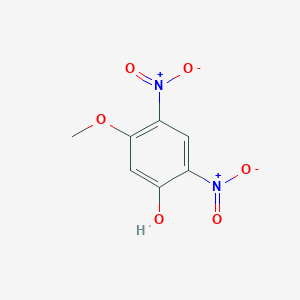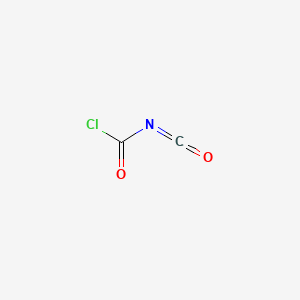
1-Chloro-4-(phenylethynyl)benzene
Übersicht
Beschreibung
1-Chloro-4-(phenylethynyl)benzene is an internal alkyne .
Synthesis Analysis
This compound can be prepared by a palladium-catalyzed Kumada cross-coupling reaction .Chemical Reactions Analysis
1-Chloro-4-(phenylethynyl)benzene undergoes standard Sonogashira reaction with iodophenyl groups on the film surfaces via the formation of C−C bonds .Physical And Chemical Properties Analysis
The melting point of 1-Chloro-4-(phenylethynyl)benzene is 81-83 °C (lit.) . Other physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Photophysical Properties
- Effect of Chromophore Aggregation and Planarization : Studies show that planarization of phenylethynyl derivatives like 1,4-bis(phenylethynyl)benzene causes modest spectral shifts, preserving vibronic structure and maintaining high emission quantum yield. This contrasts with aggregation, which leads to larger shifts and loss of vibronic structure (Levitus et al., 2001).
Crystal Structure Analysis
- Study of Molecular Arrangement : The crystal structure of related compounds like 1,3,5-tris[4-(phenylethynyl)phenyl]benzene has been analyzed, revealing tendencies for topochemical interactions due to the arrangement of acetylene groups, which is significant for understanding molecular interactions in such systems (Lindeman et al., 1994).
Optical Non-Linearity
- Third-Order Optical Non-Linearity : Phenylethynyl substituted benzenes have been found to exhibit increased third-order optical non-linearity, which is enhanced with π-conjugation through the triple bond. This property is essential for applications in optical materials and photonics (Kondo et al., 1995).
Photochemical Reactivity
- Photochemistry of Phenyleneethynylenes : Phenyleneethynylenes, due to their rigid rodlike character, are useful in light energy harvesting assemblies and molecular electronics. Their photochemistry, including high yields of excited singlet and triplet states, is significant for these applications (Sudeep et al., 2006).
Liquid Crystalline Behavior
- Phase Behavior in Liquid Crystals : Alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene demonstrate diverse liquid crystalline phases, useful in the field of molecular electronics and photophysics (Lydon et al., 2008).
Photophysical Reevaluation
- Reevaluation of Photophysical Properties : Further studies indicate that in certain conditions, 1,4-bis(phenylethynyl)benzene exhibits conventional emission behavior, challenging previous assumptions about its aggregation and photophysical properties (Beeby et al., 2002).
Stokes Shift in PPE Dendrimer
- Unusual Stokes Shift Analysis : Research on 1,3-bis(phenylethynyl)benzene, a primary chromophore in polyphenylene ethynylene (PPE) dendrimers, reveals an unusual Stokes shift. Understanding this shift is crucial for applications in light-harvesting and molecular electronics (Galiana & Lasorne, 2023).
Host Molecules for Guest-Inclusion Networks
- Synthesis for Host-Guest Interactions : Synthesis of hexakis(phenylethynyl)benzenes focuses on their use as host molecules in guest-inclusion networks, highlighting their potential in creating complex molecular systems (Kobayashi et al., 2005).
Conjugated Polymer Applications
- Conjugated Poly(tetraphenylethene) : The synthesis of hyperbranched poly(tetraphenylethene) has applications in areas like optical limiting and explosive detection, showcasing the versatility of phenylethynyl derivatives in advanced materials science (Hu et al., 2012).
Torsional Motion Study
- Torsional Dynamics of Molecular Wires : The torsional dynamics of derivatives like 1,4-bis(phenylethynyl)benzene have been explored using cavity ring-down spectroscopy, providing insights valuable for molecular electronics and photophysics (Greaves et al., 2006).
Bergman Cyclization in Sterically Hindered Substrates
- Reaction Mechanism Analysis : The Bergman cyclization of 1,2-bis(phenylethynyl)benzene has been examined, providing insights into reaction mechanisms relevant to solution chemistry and high-temperature environments like pyrolysis (Lewis & Matzger, 2005).
Safety And Hazards
This compound is classified as an Eye Irritant (Category 2), Skin Irritant (Category 2), and may cause respiratory irritation (STOT SE 3). Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and ensuring adequate ventilation is recommended .
Eigenschaften
IUPAC Name |
1-chloro-4-(2-phenylethynyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZAAGCDWVIPNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90324707 | |
| Record name | 1-Chloro-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(phenylethynyl)benzene | |
CAS RN |
5172-02-1 | |
| Record name | 5172-02-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-4-(phenylethynyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90324707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Chloro-4-(phenylethynyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![2-[Ethyl(3-methylphenyl)amino]ethyl acetate](/img/structure/B1582866.png)
![Bicyclo[3.2.1]octan-2-one](/img/structure/B1582867.png)